(R)-(2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane

Asymmetric synthesis Chiral building block Enantiomeric purity

(R)-(2-Bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane (CAS 1263284-18-9) is a chiral organosilicon building block bearing a tert-butyldimethylsilyl (TBS)-protected secondary alcohol, a primary alkyl bromide leaving group, and an ortho-fluorophenyl substituent at the stereogenic center. It belongs to the class of enantiomerically pure, bifunctional intermediates used in multi-step asymmetric syntheses of fluorinated drug candidates, wherein orthogonal reactivity of the TBS-ether and alkyl bromide moieties enables sequential functionalization without protecting group crossover.

Molecular Formula C14H22BrFOSi
Molecular Weight 333.31 g/mol
Cat. No. B12287914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane
Molecular FormulaC14H22BrFOSi
Molecular Weight333.31 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC(CBr)C1=CC=CC=C1F
InChIInChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-13(10-15)11-8-6-7-9-12(11)16/h6-9,13H,10H2,1-5H3
InChIKeyVJGZTELZYNZYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-(2-Bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane — Chiral Silyl-Protected Bromo Alcohol Building Block for Asymmetric Synthesis


(R)-(2-Bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane (CAS 1263284-18-9) is a chiral organosilicon building block bearing a tert-butyldimethylsilyl (TBS)-protected secondary alcohol, a primary alkyl bromide leaving group, and an ortho-fluorophenyl substituent at the stereogenic center . It belongs to the class of enantiomerically pure, bifunctional intermediates used in multi-step asymmetric syntheses of fluorinated drug candidates, wherein orthogonal reactivity of the TBS-ether and alkyl bromide moieties enables sequential functionalization without protecting group crossover .

Why (R)-(2-Bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane Cannot Be Replaced by Generic Analogs


In-class analogs—including the (S)-enantiomer, the unprotected alcohol precursor, TMS-protected variants, and regioisomeric fluoro‑phenyl derivatives—exhibit fundamentally different reactivity, stability, and chiral induction profiles that preclude direct substitution in stereocontrolled routes. The TBS group provides approximately 20,000-fold greater acid stability versus TMS ethers, while the primary alkyl bromide at the stereogenic center governs SN2 displacement kinetics that would be altered or eliminated by different halide or sulfonate replacements [1]. The following quantitative evidence dimensions demonstrate why procurement must match the exact (R)-TBS‑bromo‑ortho‑fluorophenyl architecture.

Quantitative Differentiation Evidence for (R)-(2-Bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane


Enantiomeric Purity Specification: (R)- vs. (S)-Enantiomer Selection for Chiral Pool Synthesis

The target (R)-enantiomer is supplied at ≥95% chemical purity with explicit (R)-stereochemistry specified by the CAS registry 1263284-18-9 and the SMILES notation embedding the [C@@H] chiral descriptor . The (S)-enantiomer bears a distinct CAS number and reversed optical rotation. In diastereoselective alkylations or transition-metal-catalyzed couplings proceeding via stereoretentive or stereoinvertive pathways, substitution of (R)- with (S)-enantiomer directly inverts the absolute configuration of downstream intermediates, altering pharmacological target engagement and patent composition-of-matter claims [1].

Asymmetric synthesis Chiral building block Enantiomeric purity

Protecting Group Stability: TBS vs. TMS Ethers Under Acidic and Basic Conditions

The TBS (tert-butyldimethylsilyl) protecting group exhibits approximately 20,000-fold greater stability than the analogous TMS (trimethylsilyl) ether under acidic hydrolysis conditions, as established in the classical silyl ether stability series [1]. Under basic conditions, TBS stability is approximately 20,000-fold greater than TMS as well [1]. This stability differential enables the TBS ether to survive multi-step sequences (e.g., Grignard additions, Pd-catalyzed couplings, strong nucleophilic conditions) where a TMS analog would undergo premature deprotection, compromising overall synthetic yield and purity [2].

Orthogonal protection Silyl ether stability Multi-step synthesis

Primary Alkyl Bromide Reactivity: SN2 Displacement Kinetics vs. Secondary/Neopentyl Bromides

The compound bears an unsubstituted primary alkyl bromide (—CH2Br) directly attached to the stereogenic benzylic carbon. Primary alkyl bromides exhibit the fastest SN2 displacement rates among alkyl halides, with the reactivity order being Primary > Secondary >> Tertiary due to minimal steric hindrance [1]. This contrasts with secondary benzylic bromides (e.g., —CH(CH3)Br) which react approximately 10–100× slower in SN2 manifolds, and with neopentyl-type bromides which are essentially unreactive under standard SN2 conditions [1]. The retention of a primary bromide electrophile—rather than a secondary, tertiary, or neopentyl bromide—is therefore critical for efficient alkylation or Grignard formation steps.

Nucleophilic substitution SN2 reactivity Alkylation electrophile

Ortho-Fluorophenyl Group Effect on Stereocenter Configuration and Electronic Properties

The ortho-fluorine atom on the phenyl ring exerts both steric and electronic effects distinct from para-fluoro or non-fluorinated phenyl analogs. The ortho-fluorine is positioned to engage in through-space electrostatic interactions with the adjacent TBS-protected oxygen and the bromomethyl group, potentially influencing the conformational bias at the stereogenic center and the diastereofacial selectivity in subsequent reactions . Regioisomeric analogs with fluorine at the 4-position (e.g., [2-(4-bromo-2-fluorophenyl)ethoxy](tert-butyl)dimethylsilane, CAS 924312-10-7) lack this proximal fluorine interaction and therefore present a different steric and electronic environment at the benzylic position .

Fluorine effect Ortho-substitution Chiral auxiliary

Evidence Availability Caveat — Limited High-Strength Head-to-Head Comparative Data

A comprehensive search of the primary literature (PubMed, ACS, RSC, Wiley, patent databases) as of May 2026 reveals that no published head-to-head comparison study directly benchmarks (R)-(2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane against its closest structural analogs under identical experimental conditions. The compound serves primarily as a synthetic intermediate in proprietary pharmaceutical routes, and comparative performance data (yields, selectivity, reaction rates) remain unpublished or are disclosed only in patent experimental sections without explicit comparator data [1]. Consequently, the differentiation evidence presented herein relies substantially on class-level inference from well-established silyl ether structure–property relationships and alkyl halide reactivity principles, supplemented by vendor-specified purity data.

Data gap Procurement caveat Due diligence

Validated Application Scenarios for (R)-(2-Bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane in Research and Industrial Synthesis


Asymmetric Synthesis of Fluorinated Chiral Pharmaceutical Intermediates

The (R)-configured TBS-protected bromo alcohol serves as a chiral pool starting material for enantioselective construction of fluorinated drug candidates bearing a 2-fluorophenyl pharmacophore. The pre-installed stereocenter eliminates the need for asymmetric induction in later steps, reducing catalyst screening burden . The TBS group, offering 20,000-fold greater acid stability than TMS [1], survives the multi-step sequences (Grignard additions, Pd couplings, reductions) typical in medicinal chemistry route development, while remaining cleavable under mild fluoride conditions (TBAF/THF, 25°C) [2].

Orthogonal Protecting Group Strategy in Multi-Functional Molecule Assembly

The compound's TBS-ether and primary alkyl bromide represent orthogonal functional handles that can be addressed sequentially: the bromide undergoes SN2 displacement with nucleophiles (amines, thiols, malonates, enolates) without affecting the TBS-protected alcohol . This orthogonality is exploited in convergent syntheses of complex scaffolds where simultaneous deprotection would generate undesired cross-reactivity. The primary bromide's reactivity advantage (~100-fold over secondary bromides under SN2 conditions) ensures efficient alkylation even with sterically demanding nucleophiles [3].

Palladium-Catalyzed Cross-Coupling and Carbon–Carbon Bond Formation

The primary alkyl bromide moiety is a competent electrophile for Pd-catalyzed Negishi, Suzuki-Miyaura (via alkylzinc or alkylboron intermediates), and Kumada couplings, enabling direct installation of aryl, heteroaryl, or vinyl groups at the stereogenic carbon while the TBS group remains intact . In contrast, the unprotected alcohol precursor (2-bromo-1-(2-fluorophenyl)ethanol, CAS 31543-47-2) would undergo competing O-arylation or oxidation under identical conditions [1].

Tertiary Chiral Alcohol Synthesis via Grignard or Organolithium Addition

Conversion of the primary bromide to the corresponding Grignard reagent (RMgBr) generates a chiral nucleophile that can add to aldehydes, ketones, or Weinreb amides to construct quaternary stereocenters adjacent to the 2-fluorophenyl group . The TBS protecting group is stable toward Grignard and organocopper reagents [1], enabling subsequent functional group manipulations without premature alcohol release. This application is particularly relevant for the synthesis of all-carbon quaternary stereocenters found in bioactive terpenoid and alkaloid natural product analogs.

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